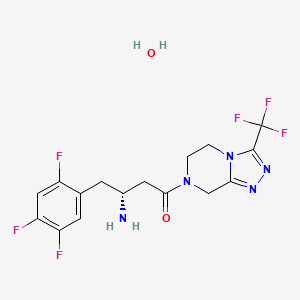

Sitagliptin monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H2/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVOZBLTKXNCBT-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sitagliptin Monohydrate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Incretin System and its Central Role in Glucose Homeostasis

The regulation of blood glucose is a complex physiological process orchestrated by a symphony of hormones. Central to this regulation is the incretin effect , a phenomenon describing the significantly greater insulin secretion following oral glucose administration compared to an equivalent intravenous glucose load.[1][2][3][4] This effect is mediated by gut-derived hormones known as incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .[1][2][3] These hormones are released from enteroendocrine cells into the bloodstream within minutes of food ingestion and play a pivotal role in maintaining glucose homeostasis.[1][5] The incretin effect is responsible for a substantial portion, estimated to be 60-70%, of the post-meal insulin secretion in healthy individuals.[2]

However, the biological activity of these crucial incretin hormones is short-lived. They are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4) , a serine protease ubiquitously expressed on the surface of various cell types.[1][6][7][8] DPP-4 cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[9] In individuals with type 2 diabetes mellitus, the incretin effect is often diminished, contributing to impaired glucose control.[3] This understanding of the incretin system's role in both normal physiology and pathophysiology paved the way for the development of a novel class of therapeutic agents: the DPP-4 inhibitors.

Sitagliptin, an oral antihyperglycemic agent, is a potent and selective inhibitor of the DPP-4 enzyme.[7][10][11] By targeting DPP-4, sitagliptin enhances the body's own capacity to regulate blood glucose levels.[7] This technical guide will provide a comprehensive exploration of the core mechanism of action of sitagliptin monohydrate, from its molecular interaction with the DPP-4 enzyme to its downstream physiological effects on insulin and glucagon secretion.

Part 1: Molecular Mechanism of Action - The Sitagliptin-DPP-4 Interaction

Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[12][13] This means it directly competes with the natural substrates of DPP-4, GLP-1 and GIP, for binding to the enzyme's active site.[6][13]

Molecular docking simulations have provided valuable insights into the stable and strong interaction between sitagliptin and the human DPP-4 enzyme.[14][15] These in silico studies indicate a high binding affinity, with a calculated energy value of -8.1 kcal/mol.[14] The stability of the DPP-4-sitagliptin complex is maintained through a combination of several types of molecular interactions:

-

Hydrophobic Interactions: Key amino acid residues, such as Tyr663 and Val712, within the DPP-4 active site engage in hydrophobic interactions with sitagliptin.[14]

-

Hydrogen Bonds: The formation of hydrogen bonds with residues including Glu203, Glu204, Tyr663, and Tyr667 is crucial for the binding.[14]

-

π-Stacking Interactions: Aromatic residues like Phe355 and Tyr667 contribute to the binding through π-stacking interactions.[14]

-

Halogen Bonds: Halogen bonds are formed with residues such as Arg123, Glu204, and Arg356.[14]

The crystal structure of sitagliptin bound to DPP-4 has confirmed a "reverse binding" orientation, which allows the β-amino acid structure of sitagliptin to maintain the same critical interactions as α-amino acid-based inhibitors, particularly the interaction of its amino group with the side chains of Glu205.[16]

The inhibition of DPP-4 by sitagliptin is characterized by a rapid onset and a long duration of action, which supports a once-daily dosing regimen.[13][17] Studies have shown that single oral doses of sitagliptin markedly and dose-dependently inhibit plasma DPP-4 activity, with approximately 80% or greater inhibition observed over a 12-hour period at a dose of 50 mg or greater, and over a 24-hour period at a dose of 100 mg or greater.[17]

Visualizing the Sitagliptin-DPP-4 Interaction

Caption: Molecular interactions between sitagliptin and the DPP-4 active site.

Part 2: Physiological Consequences of DPP-4 Inhibition

By inhibiting the DPP-4 enzyme, sitagliptin effectively prevents the degradation of incretin hormones, leading to increased and prolonged levels of active GLP-1 and GIP in the circulation.[7][18] This enhancement of the incretin system triggers a cascade of downstream physiological effects that ultimately contribute to improved glycemic control in patients with type 2 diabetes.

Amplification of Incretin Hormone Levels

Following the administration of sitagliptin, a significant increase in the plasma concentrations of active GLP-1 and GIP is observed.[19][20][21] Studies have demonstrated that sitagliptin treatment can lead to an approximately two-fold increase in post-meal active GLP-1 levels compared to placebo.[17][21] This elevation in active incretin levels is the direct and primary consequence of DPP-4 inhibition.

Glucose-Dependent Insulin Secretion

The increased levels of active GLP-1 and GIP act on their respective receptors on pancreatic β-cells, leading to a glucose-dependent stimulation of insulin synthesis and secretion.[1][5][6][22] This glucose-dependency is a critical aspect of sitagliptin's mechanism, as it means that insulin secretion is enhanced primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[8] Clinical studies have shown that sitagliptin treatment leads to increased insulin and C-peptide concentrations following an oral glucose tolerance test (OGTT).[19][21] Furthermore, long-term treatment with sitagliptin has been shown to improve indices of β-cell function, such as the insulinogenic index.[19][23]

Suppression of Glucagon Secretion

In addition to its effects on insulin, GLP-1 also plays a role in regulating glucagon secretion from pancreatic α-cells.[18][22] In the context of hyperglycemia, elevated GLP-1 levels suppress the release of glucagon.[22] By increasing active GLP-1, sitagliptin leads to a reduction in plasma glucagon levels, particularly in the postprandial state.[19][21][24] This suppression of glucagon contributes to a decrease in hepatic glucose production, further aiding in the control of blood glucose levels.[18][22]

Visualizing the Signaling Pathway

Caption: Signaling pathway of sitagliptin's mechanism of action.

Part 3: Experimental Protocols for Characterizing Sitagliptin's Action

The elucidation of sitagliptin's mechanism of action has been dependent on a variety of robust experimental methodologies. These protocols are essential for researchers in the field of drug development to characterize the efficacy and pharmacological profile of DPP-4 inhibitors.

DPP-4 Inhibition Assay

Objective: To determine the inhibitory activity of sitagliptin on the DPP-4 enzyme.

Methodology: A common method is a fluorescence-based assay.[25]

-

Reagents:

-

Procedure:

-

Prepare serial dilutions of sitagliptin.

-

In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the various concentrations of sitagliptin or control.[25]

-

Include wells for 100% initial activity (enzyme and buffer only) and background (buffer and substrate only).[25]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.[25]

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[25]

-

Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[25]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of sitagliptin relative to the 100% initial activity control.[25]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[25]

-

Causality: This assay directly measures the ability of sitagliptin to block the enzymatic activity of DPP-4, providing a quantitative measure of its potency. The use of a known inhibitor as a positive control validates the assay's performance.

Measurement of Active GLP-1 and GIP Levels

Objective: To quantify the in vivo effect of sitagliptin on the levels of active incretin hormones.

Methodology: Enzyme-linked immunosorbent assay (ELISA) is a standard method.[26][27]

-

Sample Collection and Preparation:

-

Collect blood samples from subjects (human or animal models) at baseline and at various time points after administration of sitagliptin and a meal or glucose challenge.[26][28]

-

It is critical to collect blood in tubes containing a DPP-4 inhibitor (e.g., a specific inhibitor cocktail) to prevent ex vivo degradation of active GLP-1 and GIP.[26]

-

Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits specific for the active forms of GLP-1 (7-36 amide) and GIP (1-42).[29]

-

Follow the manufacturer's protocol, which typically involves:

-

Adding standards and plasma samples to a microplate pre-coated with a capture antibody.

-

Incubating to allow the hormone to bind to the antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.

-

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the standards.

-

Interpolate the concentrations of active GLP-1 and GIP in the plasma samples from the standard curve.

-

Calculate the area under the curve (AUC) to assess the total exposure to the active hormones over time.[28]

-

Causality: This protocol provides direct evidence of sitagliptin's primary pharmacodynamic effect in a biological system. The inclusion of a DPP-4 inhibitor in the collection tubes is a self-validating step to ensure the accuracy of the measurements by preventing artifactual degradation.

Assessment of Pancreatic β-cell Function

Objective: To evaluate the impact of sitagliptin on insulin secretion in response to a glucose challenge.

Methodology: The Oral Glucose Tolerance Test (OGTT) is a widely used clinical and research tool.[19][30][31][32]

-

Procedure:

-

After an overnight fast, subjects ingest a standardized glucose solution (typically 75g).[23]

-

Collect blood samples at baseline (0 minutes) and at regular intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.[23]

-

This procedure is performed before and after a period of treatment with sitagliptin.

-

-

Analytes Measured:

-

Plasma glucose

-

Plasma insulin

-

Plasma C-peptide (a marker of endogenous insulin secretion)

-

-

Data Analysis:

-

Insulinogenic Index: A measure of early-phase insulin secretion, calculated as the change in insulin concentration divided by the change in glucose concentration during the first 30 minutes of the OGTT (ΔI30/ΔG30).[19] An increase in this index after sitagliptin treatment indicates improved β-cell responsiveness.[23]

-

Homeostasis Model Assessment of β-cell function (HOMA-B): Calculated from fasting glucose and insulin levels to provide an estimate of basal β-cell function.[30][32]

-

AUC for Insulin and C-peptide: To assess the total insulin secretory response over the course of the OGTT.

-

Causality: By measuring the insulin and C-peptide response to a standardized glucose load, this protocol directly assesses the functional consequence of increased incretin levels on the pancreatic β-cells. Comparing the results before and after sitagliptin treatment allows for the quantification of the drug's effect on improving β-cell function.

Visualizing the Experimental Workflow

Sources

- 1. The Role of Incretins in Glucose Homeostasis and Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The Role of Incretins on Insulin Function and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Sitagliptin - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Clinical review of sitagliptin: a DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. Effects of Sitagliptin on Insulin and Glucagon Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 23. Effects of 6-Month Sitagliptin Treatment on Insulin and Glucagon Responses in Korean Patients with Type 2 Diabetes Mellitus [e-dmj.org]

- 24. Very short-term effects of the dipeptidyl peptidase-4 inhibitor sitagliptin on the secretion of insulin, glucagon, and incretin hormones in Japanese patients with type 2 diabetes mellitus: analysis of meal tolerance test data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. content.abcam.com [content.abcam.com]

- 26. Inter- and intra-individual variability of active glucagon-like peptide 1 among healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Sitagliptin treatment increases GLP-1 without improving diabetes outcomes after total pancreatectomy with islet autotransplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. alpco.com [alpco.com]

- 30. Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications | Bentham Science [eurekaselect.com]

- 31. Pancreatic beta cell function - Wikipedia [en.wikipedia.org]

- 32. Assessment of Pancreatic β-Cell Function: Review of Methods and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of sitagliptin monohydrate

An In-depth Technical Guide to the Physicochemical Properties of Sitagliptin Monohydrate

Foreword: The Science of a Salt Form

In modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stability, and manufacturability. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus, is a prime example of this principle.[1][2][3] While the free base possesses the desired pharmacological activity, its physicochemical properties are suboptimal for a robust oral solid dosage form. The commercially successful product, Januvia®, utilizes sitagliptin phosphate monohydrate, a crystalline salt form engineered for enhanced stability and consistent performance.[1][2][4]

This guide provides a comprehensive exploration of the core physicochemical properties of sitagliptin phosphate monohydrate (C₁₆H₁₅F₆N₅O∙H₃PO₄∙H₂O; MW: 523.32 g/mol ).[4][5][6] We will delve into its solid-state characteristics, solubility profile, spectroscopic signature, and stability, explaining not just the "what" but the "why" behind the experimental choices and the implications of the results for researchers, formulation scientists, and quality control analysts.

Solid-State Characterization: The Crystalline Foundation

The arrangement of molecules in a solid state dictates many of an API's bulk properties. For sitagliptin phosphate monohydrate, a thorough understanding of its crystal structure is paramount. It is described as a white to off-white, crystalline, and non-hygroscopic powder, a crucial attribute for moisture-sensitive formulations.[4][7]

Crystal Structure and Morphology

Synchrotron X-ray powder diffraction data has elegantly elucidated the crystal structure of sitagliptin phosphate monohydrate.[3][8] It crystallizes in the orthorhombic system with the space group P2₁2₁2₁, a structure characterized by three unequal axes at 90° angles.[3][8]

The intricate arrangement reveals a folded sitagliptin cation, with its two planar portions roughly parallel.[3][8] A robust, two-dimensional network is formed by strong hydrogen bonds between the ammonium group of the sitagliptin cation, the dihydrogen phosphate anion, and the integral water molecule.[3][8] This stable, ordered lattice is fundamental to the compound's overall stability. Microscopically, these crystals often present as flat, thin plates (a platy habit).[2]

X-Ray Powder Diffraction (XRPD): The Crystalline Fingerprint

Causality: XRPD is the definitive technique for identifying the specific crystalline form of a pharmaceutical solid. Each crystal lattice diffracts X-rays at unique angles, creating a "fingerprint" that can distinguish between different polymorphs, solvates, or hydrates. This is critical because different solid forms can have drastically different solubilities and stabilities, impacting bioavailability.[2][4]

Sitagliptin phosphate monohydrate exhibits a characteristic XRPD pattern with major peaks at 2θ angles of approximately 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, and 25.7° (±0.2°).[2][4][9]

-

Sample Preparation: Gently grind the sitagliptin phosphate monohydrate sample using a mortar and pestle to ensure a random orientation of crystals and reduce particle size effects.

-

Sample Mounting: Pack the powdered sample into a zero-background sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrument Setup:

-

Data Acquisition: Run the scan and collect the diffraction pattern.

-

Data Analysis: Identify the peak positions (2θ) and their relative intensities. Compare the resulting diffractogram to a reference standard for sitagliptin phosphate monohydrate to confirm its identity and purity of form.

Thermal Analysis (DSC & TGA): Probing Thermal Stability

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential thermal analysis techniques. TGA measures changes in mass as a function of temperature, precisely identifying dehydration and decomposition events. DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and solid-state transitions.[11] For a hydrate, these techniques work in tandem to confirm the presence of water and determine the compound's melting point and thermal stability.[2][4]

Thermal analysis of sitagliptin phosphate monohydrate reveals two key endothermic events:

-

Dehydration: A broad endotherm with a peak temperature (Tpeak) around 134.43 °C corresponds to the loss of one molecule of water.[2][4][12] TGA confirms a corresponding mass loss at this temperature.

-

Melting: A sharp endotherm at a Tpeak of approximately 206.37 °C signifies the melting of the now anhydrous crystalline form.[2][4][12]

This profile is distinct from the anhydrous form (melts at a higher temperature of ~214.92 °C) and the free base (melts at a lower temperature of ~120.29 °C), demonstrating that the phosphate monohydrate salt form provides significantly enhanced thermal stability over the free base.[4][12][13]

| Form | Dehydration Tpeak (°C) | Melting Tpeak (°C) | Key Insight |

| Sitagliptin Phosphate Monohydrate | ~134.43[2][4] | ~206.37[2][4][12] | Stable hydrate form. |

| Sitagliptin Phosphate Anhydrous | N/A | ~214.92[2][4][12] | Higher melting point than the monohydrate after dehydration. |

| Sitagliptin Base | N/A | ~120.29[2][4][12] | Significantly lower thermal stability. |

-

Instrument Calibration: Calibrate the DSC and TGA instruments using appropriate standards (e.g., indium for DSC temperature and enthalpy, certified weights for TGA).

-

Sample Preparation: Accurately weigh 3-5 mg of sitagliptin phosphate monohydrate into an aluminum pan (for DSC, a pierced or open pan is used to allow water to escape).

-

TGA Method:

-

Heat the sample from ambient temperature (~25 °C) to ~300 °C at a constant rate of 10 °C/min.[14]

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

-

DSC Method:

-

Heat the sample using the same temperature program as the TGA analysis (10 °C/min).[2]

-

Use an empty, sealed aluminum pan as a reference.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration. Analyze the DSC curve to identify the peak temperatures and enthalpies of endothermic (dehydration, melting) and exothermic (decomposition) events.

Solubility Profile: A Prerequisite for Absorption

Causality: The solubility of an API is a critical determinant of its oral bioavailability. For a drug to be absorbed in the gastrointestinal tract, it must first dissolve in the surrounding aqueous fluids. The phosphate monohydrate salt form was chosen specifically to improve upon the aqueous solubility of the free base.

Sitagliptin phosphate monohydrate is described as soluble in water.[4][15] Its solubility is pH-dependent, a characteristic feature of molecules with ionizable groups.[1] With a pKa of 7.7, the primary amine group is protonated at physiological pH in the stomach and upper intestine, which enhances its aqueous solubility.[16]

| Solvent | USP Solubility Classification | Quantitative Data (if available) |

| Water | Soluble[4][15] | 69.5 mg/g at 24.5°C[5] |

| N,N-Dimethylformamide | Soluble[4] | - |

| Methanol | Slightly Soluble[4][15] | - |

| Ethanol | Very Slightly Soluble[4][15] | 'Practically insoluble' in one study[17] |

| Acetone | Very Slightly Soluble[4][15] | - |

| Acetonitrile | Very Slightly Soluble[4][15] | 'Practically insoluble' in one study[17] |

| Isopropanol | Insoluble[15] | - |

-

System Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8) and other relevant solvents.

-

Sample Addition: Add an excess amount of sitagliptin phosphate monohydrate to each solution in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Separation: Centrifuge or filter the samples (using a filter that does not adsorb the drug) to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of sitagliptin using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

-

Solid Phase Analysis: Recover the remaining solid and analyze it by XRPD to ensure that the solid form has not changed during the experiment. This is a critical self-validating step.

Spectroscopic and Analytical Properties

Causality: Spectroscopic techniques are indispensable for the qualitative identification and quantitative determination of an API. UV-Visible spectroscopy is a simple, robust method for quantification in solution, while Infrared spectroscopy provides structural information.

UV-Visible Spectroscopy

Sitagliptin exhibits a characteristic UV absorbance maximum (λmax) at approximately 267 nm .[18][19] This property is the basis for many quantitative analytical methods for the drug in bulk form and in pharmaceutical preparations. Beer's law is typically obeyed in the concentration range of 2-30 µg/mL in aqueous solvents.[19]

-

Solvent Selection: Use a solvent in which sitagliptin is freely soluble and that is transparent at the analysis wavelength (e.g., water, methanol, or 0.1 N HCl).[18]

-

Standard Preparation: Prepare a stock solution of sitagliptin phosphate monohydrate standard of known concentration. Create a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Prepare the test sample solution, ensuring the final concentration falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the blank, standard solutions, and test sample solution at 267 nm using a calibrated spectrophotometer.

-

Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the test sample from its absorbance using the regression equation of the curve.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity of sitagliptin phosphate monohydrate. The spectrum will show characteristic absorption bands corresponding to its functional groups (e.g., N-H, C=O, C-F) and the phosphate anion. It is a primary identification test listed in pharmacopoeias, where the spectrum of the test sample is compared against that of a reference standard.[7]

Stability Profile

Causality: The stability of an API is crucial for ensuring its safety, efficacy, and shelf-life. The selection of the phosphate monohydrate form was driven by the need for a solid form with excellent stability under typical storage and handling conditions.

| Stability Parameter | Observation | Implication |

| Thermal Stability | More thermostable than the free base form.[12][13] | Robustness during manufacturing processes like drying and milling. |

| Hygroscopicity | Non-hygroscopic.[4] | Excellent physical stability; less prone to moisture-induced degradation or changes in flow properties. Simplifies packaging requirements. |

| Photostability | Shows degradation under UV light exposure.[13] | Requires protection from light during storage. |

| pH Stability (Solution) | Relatively stable in acidic conditions; rapid degradation in strong basic conditions (e.g., 2M NaOH).[13] | Important consideration for liquid formulation development and predicting behavior in the GI tract. |

| Oxidative Stability | Shows degradation in the presence of strong oxidizing agents (e.g., H₂O₂).[13] | Requires control of excipients to avoid peroxides and protection from oxidative stress. |

Conclusion

The physicochemical properties of sitagliptin phosphate monohydrate underscore its suitability as a well-behaved active pharmaceutical ingredient for oral solid dosage forms. Its defined crystalline structure, confirmed by XRPD, provides batch-to-batch consistency. The high thermal stability, demonstrated by DSC and TGA, ensures it can withstand manufacturing stresses. Its non-hygroscopic nature and favorable aqueous solubility profile contribute to consistent dissolution and bioavailability. A comprehensive understanding and characterization of these properties, using the validated methodologies described herein, are fundamental to the successful development, manufacture, and quality control of sitagliptin-based medicines.

References

- Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O). Powder Diffraction, 30(4), 349-356. [Link]

- ResearchGate. (n.d.). X-ray powder diffraction (XRPD)

- Stofella, N. C., Veiga, A., Oliveira, L. J., Zaim, M. H., & Murakami, F. S. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Molecules, 24(15), 2699. [Link]

- Stofella, N. C., Veiga, A., Oliveira, L. J., Zaim, M. H., & Murakami, F. S. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin.

- Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O). Cambridge University Press. [Link]

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Research Square. (2024). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). [Link]

- International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review. [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2017).

- PubMed. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. [Link]

- U.S. Food and Drug Administration. (2017). ERTUGLIFLOZIN/SITAGLIPTIN FDC Environmental Assessment. [Link]

- ResearchGate. (n.d.). The DSC and TG/DTG curves of sitagliptin base form obtained with a.... [Link]

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- University of Technology. (n.d.).

- Scribd. (n.d.).

- University of Washington. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Sitagliptin Phosphate Monohydrate | C16H20F6N5O6P | CID 11591741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US20100041885A1 - Crystalline forms of sitagliptin phosphate - Google Patents [patents.google.com]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. jgpt.co.in [jgpt.co.in]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. researchgate.net [researchgate.net]

- 18. asiapharmaceutics.info [asiapharmaceutics.info]

- 19. ijcsrr.org [ijcsrr.org]

Sitagliptin monohydrate crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Sitagliptin Monohydrate

Preamble: The Solid State as a Critical Quality Attribute

Sitagliptin, an oral dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Marketed by Merck & Co. under the trade name Januvia®, the active pharmaceutical ingredient (API) is formulated as sitagliptin phosphate monohydrate.[2][3] This specific salt hydrate form was selected for its optimal balance of stability, solubility, and manufacturability. However, the ability of an API to exist in different solid-state forms—a phenomenon known as polymorphism—presents a significant challenge in drug development. Different polymorphs, though chemically identical, can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and mechanical behavior.[2][4][5] These differences can profoundly impact a drug's bioavailability and therapeutic efficacy.

This guide serves as a technical resource for researchers, formulation scientists, and quality control professionals. It moves beyond a simple recitation of facts to explain the causality behind analytical choices, providing a framework for the robust characterization of sitagliptin's solid-state forms. We will explore the definitive crystal structure of sitagliptin phosphate monohydrate, delve into its known polymorphic and hydrated states, and detail the self-validating experimental protocols required for their unambiguous identification and control.

The Crystalline Architecture of Sitagliptin Phosphate Monohydrate

The foundational solid-state form is sitagliptin dihydrogen phosphate monohydrate. Its crystal structure has been elucidated using synchrotron X-ray powder diffraction data, providing a detailed understanding at the atomic level.[3][6]

The sitagliptin cation adopts a folded conformation, which brings its two planar regions into a roughly parallel alignment.[3][6] The crystal's stability is derived from an extensive and robust network of strong hydrogen bonds. This network intricately links the ammonium group of the sitagliptin cation, the dihydrogen phosphate anion, and the water molecule of hydration, creating a distinct two-dimensional sheet-like structure.[3][6] This well-defined architecture is directly responsible for the material's characteristic properties, including its non-hygroscopic nature and thermal stability.[2]

| Crystallographic Parameter | Sitagliptin Dihydrogen Phosphate Monohydrate |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimension a | 6.137108(12) Å |

| Unit Cell Dimension b | 9.304018(14) Å |

| Unit Cell Dimension c | 38.30767(10) Å |

| Volume (V) | 2187.359(8) ų |

| Molecules per Unit Cell (Z) | 4 |

| Data sourced from Kaduk et al. (2015).[3][6] |

The Polymorphic Landscape of Sitagliptin

Beyond the commercially utilized monohydrate, sitagliptin can exist in other solid forms, primarily the anhydrous phosphate salt and the sitagliptin base. Each form possesses a unique crystal lattice and, consequently, distinct physicochemical properties. Understanding these forms is not merely an academic exercise; it is a regulatory and quality imperative. An unintended polymorphic conversion during manufacturing or storage could alter the drug product's performance.[7][8]

A comparative study has highlighted the key differences between the monohydrate (STG), anhydrous (STGA), and base (STGB) forms, particularly in their thermal behavior.[2][4][9]

| Crystalline Form | Key Thermal Events (via DSC) | Significance |

| Phosphate Monohydrate (STG) | Dehydration Tpeak: ~134 °C; Melting Tpeak: ~206 °C | The initial dehydration event is a critical identifier. The subsequent melting point is characteristic of the resulting anhydrous form.[2][10] |

| Phosphate Anhydrous (STGA) | Melting Tpeak: ~215 °C | Exhibits a higher melting point than the monohydrate form post-dehydration, indicating a different, more stable crystalline arrangement.[2][4][10] |

| Base Form (STGB) | Melting Tpeak: ~120 °C | A significantly lower melting point distinguishes it clearly from the phosphate salt forms.[2][4][10] |

Patent literature also describes other anhydrous polymorphic forms, designated as Form I, II, III, and V, among others, each with unique X-ray diffraction patterns, further illustrating the complexity of sitagliptin's solid-state chemistry.[11][12][13]

A Multi-Technique Approach to Solid-State Characterization

No single analytical technique is sufficient to fully characterize the polymorphic landscape of an API. A robust, self-validating system relies on the orthogonal application of several instrumental methods. The flowchart below illustrates a typical workflow.

Caption: Integrated workflow for API solid-state characterization.

X-Ray Powder Diffraction (XRPD)

Expertise & Causality: XRPD is the definitive technique for polymorph identification. The unique three-dimensional arrangement of atoms in a crystal lattice diffracts X-rays at specific angles (2θ), producing a diffraction pattern that serves as an unambiguous fingerprint for that specific crystalline form. Any change in the crystal lattice, whether from a polymorphic transformation or the inclusion/removal of a solvent molecule, will result in a demonstrably different pattern.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind approximately 5-10 mg of the sitagliptin sample using an agate mortar and pestle to ensure particle size homogeneity and reduce preferred orientation effects.

-

Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Set the generator to 40 kV and 40 mA.

-

Data Acquisition: Scan the sample over a 2θ range of 3° to 40°. Use a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step.

-

Data Analysis: Process the raw data to identify the angular positions (2θ) and relative intensities of the diffraction peaks. Compare the resulting pattern against reference patterns of known sitagliptin forms.

Comparative XRPD Peak Data (2θ ± 0.2°)

| Sitagliptin Phosphate Monohydrate (STG) [2][9] | Sitagliptin Phosphate Anhydrous (STGA) [2][9] | Sitagliptin Base Form (STGB) [2][9] |

| 13.2°, 13.8°, 15.9° | 4.6°, 9.3°, 13.4° | 7.4°, 11.5°, 16.7° |

| 18.4°, 19.1°, 21.2° | 13.9°, 15.0°, 18.2° | 17.7°, 18.9°, 24.1° |

| 25.0°, 25.7°, 29.5° | 19.2°, 21.4°, 25.4° | 24.5°, 27.0°, 28.5° |

Thermal Analysis: DSC and TGA

Expertise & Causality: Thermal methods probe the energetic properties and composition of the solid state. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermodynamic events like melting (endotherm) or crystallization (exotherm). Thermogravimetric Analysis (TGA) measures mass changes with temperature. For this compound, TGA is essential to quantify the water content, while DSC reveals its dehydration and subsequent melting, providing a clear thermal signature that distinguishes it from anhydrous forms.[10][14]

Experimental Protocol: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sitagliptin sample into an aluminum DSC pan (for TGA, an alumina or platinum crucible is used).

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

-

DSC Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature of 250 °C.

-

Instrument Setup (TGA): Place the sample crucible onto the TGA balance. Purge with nitrogen at 50 mL/min.

-

TGA Program: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min up to 300 °C.

-

Data Analysis: In the TGA thermogram, identify the percentage mass loss corresponding to dehydration. In the DSC thermogram, determine the onset and peak temperatures of endothermic (e.g., dehydration, melting) and exothermic events.

Spectroscopic Analysis: FTIR and Raman

Expertise & Causality: Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules.[15] While the molecular structure of sitagliptin is the same across polymorphs, the different crystal packing and hydrogen bonding environments in each form cause subtle but measurable shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H, C-F).[9][16] These spectral differences provide orthogonal confirmation of the solid form identified by XRPD and thermal analysis.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Analysis: Place a small amount (1-2 mg) of the sitagliptin sample onto the ATR crystal. Apply consistent pressure using the anvil.

-

Data Acquisition: Co-add 16 to 32 scans over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). Compare key band positions (e.g., carbonyl stretch around 1650 cm⁻¹, amine bends, and phosphate stretches) with reference spectra.[9]

Polymorphic Stability and Interconversion

The various forms of sitagliptin are not isolated entities but can interconvert under specific environmental conditions. The monohydrate form is stable under ambient conditions but can be converted to an anhydrous form upon heating.[2][10] This transformation is a critical process parameter that must be understood and controlled.

Caption: Phase relationships of primary sitagliptin solid forms.

Causality and Control: The choice of solvent, crystallization temperature, and drying conditions are critical process parameters that dictate which polymorphic form is produced. For sitagliptin phosphate, crystallization from aqueous solutions favors the formation of the stable monohydrate.[2] Aggressive drying or heating can inadvertently lead to the formation of the anhydrous form.[10] Therefore, process control is synonymous with polymorphic control. This is not just good practice; it is a regulatory expectation under ICH Q6A guidelines, which mandate the investigation and control of polymorphism for any API where different forms can affect drug product performance or stability.[7][8][17]

Conclusion

The solid-state chemistry of sitagliptin phosphate monohydrate is a clear illustration of the pivotal role polymorphism plays in modern drug development. The stable, well-defined orthorhombic crystal structure of the monohydrate is the result of a robust hydrogen-bonding network, conferring desirable physicochemical properties. However, the existence of alternative anhydrous and base forms necessitates a rigorous and multi-faceted analytical control strategy. A synergistic approach, leveraging the definitive fingerprinting of XRPD, the energetic and compositional insights from thermal analysis, and the conformational sensitivity of vibrational spectroscopy, provides a self-validating system for ensuring the correct solid form. For scientists and researchers in the pharmaceutical industry, a deep understanding of these principles and protocols is essential for the development of safe, effective, and consistent drug products.

References

- Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O). Powder Diffraction, 30(4), 343-348. [Link]

- Stofella, N. C. F., Veiga, A., Oliveira, L. J., Zaim, M. H., & Murakami, F. S. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin.

- Stofella, N. C. F., Veiga, A., Oliveira, L. J., Zaim, M. H., de Campos, C. E. M., Zâmara, F. S., ... & Murakami, F. S. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin.

- Stofella, N. C. F., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. MDPI. [Link]

- Stofella, N. C. F., Veiga, A., Oliveira, L. J., Zaim, M. H., de Campos, C. E. M., Zâmara, F. S., ... & Murakami, F. S. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Materials (Basel, Switzerland), 12(15), 2351. [Link]

- Stofella, N. C. F., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PubMed. [Link]

- Kaduk, J. A., Zhong, K., Gindhart, A. M., & Blanton, T. N. (2015). Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O). Powder Diffraction, 30(4), 343-348. [Link]

- NETZSCH Analyzing & Testing. (n.d.).

- Stofella, N. C. F., Veiga, A., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Semantic Scholar. [Link]

- Tieger, E., et al. (2016). Studies on the crystal structure and arrangement of water in sitagliptin L-tartrate hydrates. CrystEngComm, 18(23), 4355-4364. [Link]

- Google Patents. (2009).

- Google Patents. (2010).

- IKEV. (n.d.). ICH Q6A Guideline. [Link]

- AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time! [Link]

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]

- Agno Pharmaceuticals. (n.d.).

- Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients. [Link]

- Quick Company. (n.d.).

- Google Patents. (2010).

- ResearchGate. (n.d.). Thermo analytical fusion event data of sitagliptin and excipients considered in this study. [Link]

- European Medicines Agency. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

- CD Formulation. (n.d.).

- ACS Omega. (2025).

- ResearchGate. (n.d.). X-ray powder diffraction (XRPD)

- ResearchGate. (n.d.). The DSC and TG/DTG curves of sitagliptin base form obtained with a... [Link]

- ResearchGate. (n.d.).

- Google Patents. (2015). WO2015170340A2 - Novel polymorphs of sitagliptin hydrochloride, processes for its preparation and pharmaceutical composition thereof.

- European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

- PubChem. (n.d.).

- Google Patents. (2015).

- O'Brien, F. E., et al. (2021). Raman spectroscopy for the qualitative and quantitative analysis of solid dosage forms of Sitagliptin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 245, 118900. [Link]

- Raj, A. D. J., et al. (2017). HOMO-LUMO, NBO and Vibrational analysis of Sitagliptin by using DFT calculations and Experimental Study. Oriental Journal of Chemistry, 33(3), 1368-1380. [Link]

- ResearchGate. (n.d.).

- Pharmaceutical Networking. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfatestlab.com [alfatestlab.com]

- 6. researchgate.net [researchgate.net]

- 7. ikev.org [ikev.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Solid-State Characterization of Different Crystalline Forms of Sitagliptin [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US20090247532A1 - Crystalline polymorph of sitagliptin phosphate and its preparation - Google Patents [patents.google.com]

- 12. New Polymorphic Forms Of Sitagliptin Phosphate And Processes Thereof [quickcompany.in]

- 13. US20100041885A1 - Crystalline forms of sitagliptin phosphate - Google Patents [patents.google.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. researchgate.net [researchgate.net]

- 17. database.ich.org [database.ich.org]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Sitagliptin

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a cornerstone therapy for type 2 diabetes mellitus.[1][2][3] Its therapeutic mechanism is rooted in enhancing the incretin system by slowing the inactivation of key hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] This action potentiates glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.

A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile in preclinical models is a non-negotiable prerequisite for successful clinical development. These studies form the bedrock for predicting human pharmacokinetics (PK), understanding potential species differences, and establishing a safe therapeutic window. This guide provides a detailed examination of the preclinical pharmacokinetic and metabolic characteristics of sitagliptin, synthesizing data from key animal models and detailing the essential methodologies used in its evaluation.

Section 1: Comparative Pharmacokinetic Profile in Preclinical Species

Preclinical studies in Sprague-Dawley rats and beagle dogs have been instrumental in characterizing the fundamental pharmacokinetic behavior of sitagliptin. The compound generally exhibits rapid absorption and high oral bioavailability across species.[5][6] However, significant interspecies differences in clearance mechanisms and elimination half-life are evident.

Notably, the plasma clearance of sitagliptin is considerably higher in rats compared to dogs, which corresponds to a shorter elimination half-life of approximately 2 hours in rats versus 4 hours in dogs.[5][6] This higher clearance in rats is primarily driven by efficient active renal secretion. The volume of distribution in both species is moderate, indicating distribution beyond the plasma compartment into extravascular tissues.[5][6][7]

Table 1: Key Pharmacokinetic Parameters of Sitagliptin in Preclinical Models

| Parameter | Sprague-Dawley Rat | Beagle Dog |

| Plasma Clearance (CLp) | 40-48 mL/min/kg | ~9 mL/min/kg |

| Volume of Distribution (Vd) | 7-9 L/kg | ~3 L/kg |

| Terminal Half-Life (t½) | ~2 hours | ~4 hours |

| Primary Elimination Route | Active Renal Secretion | Renal Secretion |

Data synthesized from published preclinical studies.[5][6]

Section 2: Absorption

Sitagliptin is characterized by rapid and extensive absorption following oral administration in preclinical models.[5][6] This favorable absorption profile is a key contributor to its high absolute oral bioavailability, which has been measured at approximately 87% in humans—a characteristic well-predicted by preclinical data.[8][9][10][11][12] The high bioavailability suggests efficient permeation across the gastrointestinal tract and minimal first-pass metabolism. Further studies in humans, often informed by initial preclinical assessments, have shown that the pharmacokinetics of sitagliptin are not significantly affected by food, allowing for administration without regard to meals.[8][10][12]

Section 3: Distribution

The disposition of sitagliptin involves distribution into tissues outside the central circulatory system. The mean volume of distribution at steady state is approximately 198 liters in humans, and preclinical data in rats (7-9 L/kg) and dogs (~3 L/kg) are consistent with extravascular distribution.[5][6][8] An essential parameter determined through in vitro assays is plasma protein binding. For sitagliptin, this binding is low, at approximately 38%, indicating that a substantial fraction of the drug is unbound and free to distribute to target tissues and interact with the DPP-4 enzyme.[8][9][13]

Section 4: Metabolism — A Minor Pathway of Elimination

A defining feature of sitagliptin's disposition is that it is primarily eliminated from the body as the unchanged parent drug.[8][9][14] Metabolism represents only a minor route of clearance, with approximately 16% of an administered dose being excreted as metabolites.[8][15]

In vitro studies using human liver microsomes and recombinant enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the limited oxidative metabolism of sitagliptin, with a minor contribution from CYP2C8.[8][14][15][16] In vitro investigations with rat hepatocytes confirm this profile of minimal biotransformation, showing that only about 3.1% of the parent drug was metabolized over a two-hour incubation period.[17][18]

The metabolites formed are found only at trace levels in plasma and are not expected to contribute to the drug's overall DPP-4 inhibitory activity.[8][13] The main biotransformation pathways identified in preclinical species include:

-

Hydroxylation of the triazolopiperazine ring

-

Oxidative desaturation followed by cyclization

-

N-sulfation

-

N-carbamoyl glucuronidation

Caption: Primary metabolic pathways for sitagliptin.

Section 5: Excretion

The predominant route of elimination for sitagliptin is renal excretion of the parent compound.[5][8][14] In humans, approximately 79-87% of an oral dose is excreted unchanged in the urine.[8][13] Preclinical studies in rats robustly support this finding, demonstrating that renal clearance of unbound drug (32-39 mL/min/kg) significantly exceeds the glomerular filtration rate.[5][6] This disparity is the classic hallmark of active tubular secretion, an efficient process that contributes to the drug's clearance. Studies have identified the human organic anion transporter-3 (hOAT-3) as a potential transporter involved in this renal secretion process.[8][13] Fecal excretion of unchanged drug and minor metabolites constitutes a secondary elimination pathway.[5]

Section 6: Key Methodologies in Preclinical Assessment

The characterization of sitagliptin's ADME profile relies on a suite of validated in vivo and in vitro assays, underpinned by robust bioanalytical techniques.

Sources

- 1. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. topclassactions.com [topclassactions.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Pharmacokinetics of the Dipeptidyl Peptidase 4 Inhibitor Saxagliptin in Rats, Dogs, and Monkeys and Clinical Projections | Semantic Scholar [semanticscholar.org]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. verification.fda.gov.ph [verification.fda.gov.ph]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Absolute bioavailability of sitagliptin, an oral dipeptidyl peptidase-4 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Sitagliptin, an dipeptidyl peptidase-4 inhibitor, does not alter the pharmacokinetics of the sulphonylurea, glyburide, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Possibility of pharmacokinetic drug interaction between a DPP-4 inhibitor and a SGLT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]

- 17. longdom.org [longdom.org]

- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Introduction: The Scientific Rationale for DPP-4 Inhibition

An In-Depth Technical Guide to the In Vitro DPP-4 Inhibition Profile of Sitagliptin

Dipeptidyl peptidase-4 (DPP-4), a serine exopeptidase, is a critical regulator of glucose homeostasis.[1][2] It achieves this by cleaving and inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] These incretins are released postprandially and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1][3] The rapid inactivation of incretins by DPP-4 (within minutes) limits their therapeutic potential.[1][5] Therefore, inhibiting DPP-4 has emerged as a key therapeutic strategy for type 2 diabetes, as it prolongs the action of endogenous incretins, thereby improving glycemic control in a glucose-dependent manner with a low risk of hypoglycemia.[4][6][7]

Sitagliptin was the first DPP-4 inhibitor to enter the market and serves as a benchmark for this class of drugs.[8] This guide provides a comprehensive technical overview of its in vitro inhibition profile, detailing its mechanism of action, kinetic parameters, and the robust methodologies required for its characterization.

Part 1: Mechanism of Action - A Multi-Faceted Inhibition Profile

The efficacy of an enzyme inhibitor is not solely defined by its potency but by the nature of its interaction with the target enzyme. Sitagliptin exhibits a sophisticated inhibition profile characterized by several key features.

Competitive and Reversible Inhibition

Kinetic studies are fundamental to elucidating the mechanism of enzyme inhibition. For sitagliptin, the determination that it acts as a competitive inhibitor is crucial. This is experimentally demonstrated by observing that the half-maximal inhibitory concentration (IC50) of sitagliptin increases linearly with increasing concentrations of the substrate (e.g., H-Gly-Pro-AMC).[6] This directly indicates that sitagliptin and the substrate compete for the same active site on the DPP-4 enzyme.[6]

The reversibility of this interaction is confirmed through dissociation studies. When a pre-formed complex of DPP-4 and sitagliptin is diluted significantly, the enzyme activity is recovered over time, demonstrating that the inhibitor can dissociate from the enzyme.[6] This contrasts with irreversible inhibitors that form covalent bonds with the enzyme. Sitagliptin is a potent, competitive, and reversible inhibitor of the DPP-4 enzyme.

Tight and Fast Binding Kinetics

Sitagliptin is further characterized as a "tight binding" inhibitor.[6] This property is established by demonstrating that its IC50 value increases in direct proportion to the concentration of the DPP-4 enzyme.[6] This dependency signifies that a substantial fraction of the inhibitor is bound to the enzyme at concentrations used in the assay, a hallmark of high-affinity interactions.

Furthermore, sitagliptin exhibits "fast binding" kinetics.[6] This is assessed by monitoring the progress of the enzymatic reaction over time in the presence of the inhibitor. With fast-binding inhibitors like sitagliptin, the rate of reaction is linear from the onset, indicating that the equilibrium between the enzyme, substrate, and inhibitor is established very rapidly.[6][9]

The combination of these characteristics—competitive, reversible, tight, and fast binding—contributes to sitagliptin's effective and sustained inhibition of DPP-4 in vivo.[6][9]

Caption: Competitive and reversible inhibition of DPP-4 by sitagliptin.

Part 2: Structural Basis of High-Affinity Interaction

The potency and selectivity of sitagliptin are rooted in its specific molecular interactions within the DPP-4 active site. The DPP-4 binding site is complex, comprising several subsites, including S1, S2, and an S2 extensive subsite.[1][10] Sitagliptin is known to bind to the S1, S2, and S2 extensive subsites.[10]

Molecular docking and co-crystal structure analyses have revealed the precise interactions that anchor sitagliptin within this pocket:

-

Hydrogen Bonds: The primary amino group of sitagliptin forms crucial hydrogen bonds with the side chains of key amino acid residues, notably Glutamic acid-205 (Glu205) and Glutamic acid-206 (Glu206), as well as Tyrosine-662 (Tyr662).[10][11][12][13] These interactions are fundamental for the stable binding of many DPP-4 inhibitors.[10]

-

Hydrophobic Interactions: The trifluoromethylphenyl moiety of sitagliptin engages in extensive hydrophobic interactions with residues such as Tyrosine-663 (Tyr663) and Valine-712 (Val712).[11][12] These interactions contribute significantly to the binding affinity.

-

π-Stacking Interactions: Aromatic residues within the active site, such as Phenylalanine-357 (Phe357) and Tyrosine-667 (Tyr667), form π-stacking interactions with the aromatic rings of sitagliptin, further stabilizing the complex.[11][12]

These multiple, high-energy interactions explain the tight-binding nature of sitagliptin and its high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9.[6][14]

Part 3: Quantitative Analysis - Kinetic Parameters

A quantitative understanding of inhibitor potency is essential for drug development. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric.

| Parameter | Typical Value | Experimental Conditions | Reference(s) |

| IC50 | ~15-20 nM | Recombinant human DPP-4, in vitro fluorometric assay at 37°C. | [6][15][16] |

| IC50 (in situ) | ~0.2 - 0.6 µM | Caco-2 cells or human serum, reflecting cell permeability and matrix effects. | [15][17][18] |

| Ki (Inhibition Constant) | ~18 nM | Calculated from IC50 using a competitive inhibition model. | [16] |

| Inhibition Type | Competitive, Reversible | Kinetic studies with varying substrate and inhibitor concentrations. | [6] |

Note: The exact values can vary depending on specific experimental conditions such as enzyme and substrate concentrations, buffer composition, and temperature.[15]

Part 4: Experimental Protocol - The Fluorometric DPP-4 Inhibition Assay

The following protocol describes a robust, self-validating fluorometric assay for determining the in vitro inhibitory profile of sitagliptin. The principle relies on the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the highly fluorescent AMC molecule.[2][16][19][20]

Materials and Reagents

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with 0.1 mg/mL BSA)[19]

-

DPP-4 Fluorogenic Substrate: H-Gly-Pro-AMC

-

Sitagliptin (as a positive control inhibitor)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well black, flat-bottom microtiter plates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[19][21]

-

Incubator set to 37°C

Experimental Workflow

Caption: Standard workflow for a fluorometric DPP-4 inhibition assay.

Detailed Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a working solution of recombinant DPP-4 enzyme in cold assay buffer to the desired concentration (e.g., 10 ng per well).[6]

-

Prepare a stock solution of the Gly-Pro-AMC substrate. Dilute to the final working concentration (e.g., 50 µM) in assay buffer just before use.[19]

-

Prepare a stock solution of sitagliptin in DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations to be tested.

-

-

Assay Plate Setup (in triplicate):

-

Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and the same volume of solvent (e.g., DMSO) used for the inhibitor.[22]

-

Blank (No Enzyme): Add assay buffer and solvent.[15]

-

Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the corresponding sitagliptin dilution.[15][22]

-

-

Pre-incubation:

-

Reaction Initiation:

-

Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.[15]

-

-

Kinetic Measurement:

Data Analysis and Interpretation (Self-Validation)

-

Determine Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (ΔRFU/min).[15]

-

Background Correction: Subtract the average rate of the "Blank" wells from the rates of all other wells.

-

Calculate Percent Inhibition: Use the following formula for each sitagliptin concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)) * 100[15]

-

Determine IC50: Plot the percent inhibition against the logarithm of the sitagliptin concentration. Fit the data to a four-parameter logistic (or similar dose-response) curve to determine the IC50 value.[15]

The inclusion of a known inhibitor like sitagliptin as a positive control serves as a crucial validation step for the assay's performance. The resulting IC50 should fall within the expected nanomolar range, confirming the integrity of the reagents and protocol.[24]

Conclusion

The in vitro profile of sitagliptin reveals it to be a highly potent, competitive, and reversible inhibitor of DPP-4 with tight and fast-binding kinetics.[6] Its efficacy is underpinned by specific, high-affinity interactions within the enzyme's active site. The fluorometric assay detailed herein provides a robust and reproducible method for characterizing these properties, serving as a foundational tool for the screening and development of novel DPP-4 inhibitors. A thorough understanding of these in vitro characteristics is indispensable for correlating molecular behavior with pharmacological outcomes.

References

- Nath, C., et al. (n.d.). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals.

- de F. O. da Costa, J., et al. (n.d.). Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights. [Link]

- Costa, J. D. F. O. D., et al. (2022). Mechanism of molecular interaction of sitagliptin with human DPP 4 enzyme - New Insights.

- Scapin, G. (2015). Binding of sitagliptin to DPP-4. Compound 3 (magenta) is shown for comparison.

- Feni, F., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

- Nauck, M. A. (2014). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism. [Link]

- Khan, A., et al. (2023). Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections. npj Viruses. [Link]

- (2025). What is Sitagliptin (DPP-4 inhibitor)?. Dr.Oracle. [Link]

- Sahoo, M. R., et al. (2021). (PDF) Understanding the Molecular Dynamics of Type-2 Diabetes Drug Target DPP-4 and its Interaction with Sitagliptin and Inhibitor Diprotin-A.

- Thomas, L., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice.

- Veillard, R. B., & Pinto, B. (2018). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. [Link]

- Pinho, F., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.

- Thomas, L., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. ScienceOpen. [Link]

- El-Kersh, D. M., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- Matheeussen, V., et al. (n.d.). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors.

- Nongonierma, A. B., & FitzGerald, R. J. (2021). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion.

- Ito, H., et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Scientific Reports. [Link]

- Lee, S. E., et al. (2021). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. PubMed. [Link]

- Matheeussen, V., et al. (2012). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. PubMed. [Link]

- Li, H., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

- Wang, Y., et al. (2024).

- Ahren, B. (2011). DPP-4 Inhibition and the Path to Clinical Proof.

- Feni, F., et al. (2024).

- Lee, S. E., et al. (2021). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma.

- Gallwitz, B. (2006). Sitagliptin: A dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. AdventHealth. [Link]

- (n.d.). Sitagliptin a DPP-4 Inhibitor. ijrti.org. [Link]

- Elekofehinti, O. O., et al. (2021). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy.

- Tatosian, D. A., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin.

- Singh, H., et al. (2021). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of....

- Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]

- Nath, C., et al. (2010). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals.

- Ahrén, B. (2011). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology. [Link]

- (2025). What class of medication does sitagliptin (DPP-4 inhibitor) come under?. Dr.Oracle. [Link]

- Mistry, G. C., et al. (2008). Evaluation of pharmacokinetic parameters and dipeptidyl peptidase-4 inhibition following single doses of sitagliptin in healthy, young Japanese males.

- Lacroix, I. M. E., & Li-Chan, E. C. Y. (2012). Inhibitory activity of sitagliptin on DPP-IV activity measured in situ....

Sources

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 5. brieflands.com [brieflands.com]

- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijrti.org [ijrti.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oatext.com [oatext.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. content.abcam.com [content.abcam.com]

- 23. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to the Pleiotropic Effects of Sitagliptin Beyond Glycemic Control

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus (T2DM). Its primary therapeutic action is the enhancement of the incretin system, leading to improved glycemic control. However, a substantial and growing body of evidence reveals that the biological activities of sitagliptin extend far beyond its effects on glucose metabolism. These pleiotropic effects, encompassing cardiovascular, renal, anti-inflammatory, and neuroprotective actions, are of significant interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of these non-glycemic effects, elucidating the underlying molecular mechanisms, presenting key quantitative data, and detailing robust experimental protocols to investigate these activities.

Core Mechanism of Action: DPP-4 Inhibition

Sitagliptin's foundational mechanism involves the competitive inhibition of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing their degradation, sitagliptin increases the bioavailability of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, thereby improving glycemic control.[2][3] While this pathway is central to its antidiabetic efficacy, the substrates of DPP-4 are numerous and include various chemokines and neuropeptides, and DPP-4 itself (also known as the T-cell antigen CD26) is involved in immune regulation.[4][5] This broad substrate profile is the basis for sitagliptin's extensive pleiotropic effects.

Cardiovascular Protection: Beyond Glucose Lowering

The diabetic state is intrinsically linked to a heightened risk of cardiovascular disease. While many antidiabetic agents lower glucose, their impact on cardiovascular outcomes varies. Sitagliptin has been extensively studied for its cardiovascular effects, which appear to be mediated through multiple pathways independent of its hypoglycemic action.[6][7]